1-Acetyl-6-chloroindolin-2-one is a synthetic compound belonging to the indole family, notable for its diverse applications in medicinal chemistry and organic synthesis. This compound features both an acetyl group and a chloro substituent, which contribute to its unique chemical properties and biological activities. The molecular formula of 1-acetyl-6-chloroindolin-2-one is , and it has a molecular weight of approximately 209.63 g/mol.
1-Acetyl-6-chloroindolin-2-one can be synthesized through various chemical methods, often involving the acetylation of 6-chloroindolin-2-one or similar precursors. Its synthesis is documented in several scientific studies and patents, highlighting its relevance in both academic research and industrial applications.
This compound is classified under the category of indole derivatives, which are known for their presence in numerous natural products and pharmaceuticals. Indoles are characterized by their bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The synthesis of 1-acetyl-6-chloroindolin-2-one typically involves the acetylation of 6-chloroindolin-2-one using acetic anhydride or acetyl chloride in the presence of a base such as sodium acetate. This reaction facilitates the introduction of the acetyl group at the first position of the indole ring.
1-Acetyl-6-chloroindolin-2-one possesses a bicyclic structure with an acetyl group at position one and a chloro substituent at position six. This configuration significantly influences its chemical reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 209.63 g/mol |
IUPAC Name | 1-acetyl-6-chloro-2H-indol-3-one |
InChI | InChI=1S/C10H8ClNO2/c1-6(13)12-5-10(14)8-3-2-7(11)4-9(8)12/h2-4H,5H2,1H3 |
InChI Key | VQUOMFUOGPYBGL-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)N1CC(=O)C2=C1C=C(C=C2)Cl |
1-Acetyl-6-chloroindolin-2-one is involved in several types of chemical reactions:
Oxidation: This compound can be oxidized to form oxindole derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles (amines, thiols), often under basic conditions.
Reactions typically require specific conditions:
The mechanism of action for 1-acetyl-6-chloroindolin-2-one involves its interaction with biological targets, particularly enzymes. The compound may inhibit specific enzymes by binding to their active sites, thus blocking their activity. This interaction can influence various biochemical pathways and cellular processes, making it a subject of interest in drug development .
1-Acetyl-6-chloroindolin-2-one is typically a solid at room temperature with varying solubility in organic solvents depending on purity and crystallization conditions.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or degradation when exposed to moisture or extreme pH levels.
The melting point, boiling point, solubility, and other physical properties are critical for practical applications but may vary based on synthesis methods and purity levels.
1-Acetyl-6-chloroindolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Used in studies related to enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications include anticancer and antimicrobial properties due to its biological activity.
Industry: It finds use in developing new materials and chemical processes .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3